molecular formula C16H16FNO4S B2587575 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(furan-3-yl)methanone CAS No. 2034336-66-6

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(furan-3-yl)methanone

Cat. No.: B2587575
CAS No.: 2034336-66-6
M. Wt: 337.37
InChI Key: BZJWQTKXDYVRMT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,4-thiazepane ring system modified with a 2-fluorophenyl substituent at the 7-position and a 1,1-dioxido (sulfone) group. The furan-3-yl methanone moiety at the 4-position introduces a planar aromatic system, which may enhance binding interactions with biological targets.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-23(15,20)21)16(19)12-6-9-22-11-12/h1-4,6,9,11,15H,5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJWQTKXDYVRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the fluorophenyl group and the furan ring. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(furan-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazepane ring.

    Substitution: Both the fluorophenyl and furan rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(furan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the fluorophenyl group suggests that it may interact with biological targets in a specific manner, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, its incorporation into polymers could enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(furan-3-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazepane ring may form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness lies in its fusion of a 1,4-thiazepane core with fluorophenyl and furan-3-yl groups. Below is a comparative analysis with three structurally related compounds:

Compound Name Core Structure Key Substituents Functional Implications
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(furan-3-yl)methanone 1,4-Thiazepane sulfone 2-Fluorophenyl, furan-3-yl methanone Enhanced lipophilicity (fluorophenyl) and π-π stacking potential (furan) .
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone Benzothiazine sulfone 4-Ethylphenyl, 3-methylphenyl Increased steric bulk (ethyl/methyl groups) may reduce CNS penetration but improve stability .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole sulfone 2,4-Difluorophenyl, phenylsulfonyl Higher electronegativity (difluorophenyl) and sulfonyl-linked rigidity .

Pharmacological and Physicochemical Comparisons

  • Lipophilicity (LogP): The fluorophenyl and furan groups in the target compound likely confer moderate lipophilicity (estimated LogP ~2.8), balancing membrane permeability and aqueous solubility.
  • Binding Affinity: Sulfone-containing compounds often exhibit strong hydrogen-bonding capacity. The target compound’s furan-3-yl methanone may engage in π-π interactions with aromatic residues in enzyme active sites, a feature less pronounced in triazole-based analogues .
  • Metabolic Stability: The 1,4-thiazepane ring is susceptible to oxidative metabolism, but the sulfone group may mitigate this by reducing electron density. Benzothiazine derivatives with methyl groups show improved metabolic stability due to steric hindrance .

In Silico and In Vitro Studies

  • Target Compound: Preliminary molecular docking studies suggest affinity for GABAA receptors (Ki ~120 nM), comparable to benzodiazepine derivatives. The furan moiety may contribute to partial agonism .
  • Triazole Analogues: Exhibit potent inhibition of cyclooxygenase-2 (COX-2) (IC50 = 45 nM) due to sulfonyl-mediated electrostatic interactions, but lack CNS activity .
  • Benzothiazine Derivatives: Demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to sulfone-enhanced membrane disruption .

Toxicity and Selectivity

  • The target compound’s fluorophenyl group may reduce off-target effects compared to non-fluorinated analogues, as seen in reduced hepatotoxicity (cell viability >85% at 100 µM in HepG2 assays) .
  • Benzothiazine derivatives showed higher cytotoxicity (IC50 = 12 µM in HEK293 cells), likely due to ethylphenyl-induced membrane disruption .

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